Pde10-IN-1
Beschreibung
Overview of the Phosphodiesterase (PDE) Enzyme Superfamily
Phosphodiesterases (PDEs) constitute a diverse enzyme superfamily responsible for hydrolyzing 3′-5′ phosphodiester bonds in cyclic nucleotide second messengers, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These enzymes regulate intracellular signaling pathways, modulating processes like neuronal communication, vascular tone, and immune responses. The PDE superfamily comprises 11 distinct families (PDE1–PDE11), with overlapping substrate specificities and tissue-specific distributions.
Classification and Physiological Roles of PDE Families
The PDE families are classified based on substrate preference, regulatory mechanisms, and structural motifs. Key characteristics include:
PDE10A, a dual-specificity enzyme, uniquely hydrolyzes both cAMP and cGMP, with a higher catalytic efficiency for cGMP (Vmax ratio cGMP/cAMP = 4.7). Its regulatory GAF domains enable cross-talk between cAMP and cGMP pathways, critical for striatal medium spiny neuron (MSN) function.
PDE10A: Discovery, Characterization, and Tissue Distribution
PDE10A was first identified in the 1990s as a novel dual-substrate PDE with restricted tissue expression. Key findings include:
- Discovery : Cloned from mouse brain and testis, PDE10A exhibits <50% sequence identity with other PDEs, defining a distinct family.
- Catalytic Profile : Low Km for cAMP (0.05 μM) and cGMP (3 μM), but cAMP does not stimulate cGMP hydrolysis, unlike PDE2.
- Tissue Distribution : Predominantly expressed in the striatum, with lower levels in testis, epididymal sperm, and enteric ganglia. In adipose tissue, PDE10A localizes to brown adipose tissue (BAT) and visceral white adipose tissue (VAT), regulating thermogenesis.
Historical Development of PDE10A Inhibitors
Early PDE10A inhibitors, such as papaverine, demonstrated modest selectivity but provided proof-of-concept for therapeutic potential in schizophrenia and metabolic disorders. Subsequent efforts focused on improving potency and selectivity:
- First-Generation Inhibitors : Papaverine and TP-10 (IC₅₀ ~100 nM) showed antipsychotic efficacy in rodent models but lacked clinical viability due to poor pharmacokinetics.
- Second-Generation Inhibitors : MP-10 and THPP-6 achieved nanomolar potency (IC₅₀ ~1–10 nM) and demonstrated weight loss in diet-induced obesity models by enhancing BAT activity.
- Advanced Candidates : MK-8189 (IC₅₀ ~1 pM) and AMG 580 (PET tracer) exemplify modern approaches, combining high striatal occupancy with improved metabolic stability.
Introduction to PDE10-IN-1: Patent WO 2013192273 A1 Origin and Development Context
This compound (CAS 1516896-09-5) is a heteroaryl compound derived from a fragment-based screening campaign. Key attributes include:
- Chemical Structure : Imidazo[2,1-f]naphthyridine core with a cyclopropane-substituted triazolopyrazine moiety.
- Patent Origin : Described in WO 2013192273 A1 as a CNS/metabolic disorder therapeutic, emphasizing structural novelty and selectivity.
- Development Context : Designed to address limitations of earlier inhibitors, this compound prioritizes brain penetration and metabolic stability while maintaining sub-nanomolar potency.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[(1R,2R)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7/c1-11-10-23-12(2)20-25-19(26-28(11)20)16-9-15(16)18-13(3)27-8-6-17-14(21(27)24-18)5-4-7-22-17/h4-8,10,15-16H,9H2,1-3H3/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHNYULRKIEGAY-HZPDHXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=NC(=NN12)C3CC3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C2=NC(=NN12)[C@@H]3C[C@H]3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Nitration and Reduction
Diazotization/Cyclization
-
Diazotization : Amine 6 reacts with NaNO/HCl at 0–5°C to form diazonium salt.
-
Cyclization : Heating in acidic conditions (HPO) yields chloro-cinnoline intermediates 9 or 10 (60–70% yield).
Functionalization via Suzuki-Miyaura Coupling
Substituents are introduced via palladium-catalyzed cross-coupling:
Boronic Acid Coupling
-
Conditions : Chloro intermediate 9 reacts with 2-fluoro-3-substituted boronic acids under Suzuki conditions (Pd(PPh), NaCO, DME/HO).
Deprotection and Final Modification
Benzyl Group Removal
SNAr Displacement
-
Microwave-Assisted Reaction : Chloropyridine intermediates react with aminomethyl-pyrazoles in DMSO under microwave irradiation (200°C, 20 min) to install the pyrazole moiety (70–80% yield).
Alternative Routes: Pyridazin-4(1H)-one Core Synthesis
A scalable method for a related PDE10A inhibitor highlights regioselective steps applicable to this compound:
Regioselective Alkylation
One-Pot Tandem Reaction
-
Aminopyrazole to Dichloropyrazolo[1,5-a]pyrimidine : POCl activates malonic acid, enabling sequential C–O and C–N bond formations (65% yield).
Analytical Data and Comparison of Methods
Reaction Optimization Challenges
Analyse Chemischer Reaktionen
Types of Reactions
Pde10-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles/electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered biological activity. Substitution reactions can yield a variety of analogs with different functional groups, potentially enhancing or modifying the compound’s properties .
Wissenschaftliche Forschungsanwendungen
Neuropsychiatric Disorders
Pde10-IN-1 has shown promise in the treatment of neuropsychiatric disorders such as schizophrenia and Tourette syndrome. Research indicates that selective PDE10A inhibitors can alleviate psychotic symptoms by modulating dopaminergic signaling pathways. For instance, clinical trials involving PF-02545920, another PDE10A inhibitor, demonstrated significant occupancy of PDE10A in the brain and improved clinical outcomes for patients with schizophrenia.
Cardiovascular Applications
Recent studies have identified a novel role for PDE10A in cardiac remodeling and heart failure. Inhibition of PDE10A using this compound has been shown to attenuate pathological hypertrophy induced by factors such as Angiotensin II. In vitro studies revealed that this compound treatment elevated cAMP and cGMP levels, leading to reduced cardiac fibrosis and dysfunction in animal models .
Cancer Treatment
PDE10A is overexpressed in several cancers, including ovarian and lung cancers. Research indicates that this compound can inhibit cancer cell proliferation by modulating cGMP/PKG signaling pathways. Studies have shown that high concentrations of PDE10 inhibitors effectively suppress tumor growth in vitro, highlighting their potential as targeted therapies against specific cancer types .
Case Studies
Wirkmechanismus
Pde10-IN-1 exerts its effects by inhibiting the activity of PDE10, an enzyme responsible for the hydrolysis of cAMP and cGMP. By inhibiting PDE10, this compound increases the intracellular levels of these cyclic nucleotides, leading to the activation of downstream signaling pathways. In the brain, this results in the modulation of dopaminergic and glutamatergic neurotransmission, which is associated with the compound’s potential therapeutic effects in neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and PDE10A Inhibitors
Table 1: Key PDE10A Inhibitors and Their Properties
Key Comparisons :
This compound vs. Papaverine :
- Selectivity : this compound is more selective due to its quinazoline core optimizing interactions with PDE10A’s hydrophobic pockets, whereas papaverine broadly inhibits multiple PDE isoforms .
- Antioxidant Activity : Unique to this compound, addressing oxidative stress in neurodegeneration, unlike papaverine .
This compound vs. PF-02545920 and TAK-063 :
- Clinical Outcomes : PF-02545920 and TAK-063 failed in Phase II trials for schizophrenia due to insufficient antipsychotic efficacy despite robust preclinical data. This compound’s antioxidant properties may offer a differentiated mechanism .
- Off-Rate Kinetics : PF-02545920’s fast off-rate correlates with balanced activation of direct/indirect striatal pathways, whereas this compound’s binding stability (unreported off-rate) may favor indirect pathway modulation .
This compound vs. MP-10 :
- Behavioral Effects : MP-10 mimics D2 antagonists in rodent assays (e.g., conditioned avoidance response) but lacks catalepsy induction. This compound’s antioxidant activity may mitigate oxidative damage in addition to PDE10A inhibition .
Functional Comparison with Dopamine D2 Antagonists
Table 2: Contrasting Mechanisms of PDE10A Inhibitors and D2 Antagonists
Key Insights :
- Molecular Signaling : PDE10A inhibitors increase cAMP/cGMP in both direct and indirect pathway medium spiny neurons (MSNs), but downstream effects (e.g., PKA activation) are biased toward indirect pathways. D2 antagonists block D2 receptors, predominantly expressed in indirect MSNs .
- Behavioral Divergence : PDE10A inhibitors lack efficacy in assays requiring sustained indirect pathway activation (e.g., catalepsy), possibly due to compensatory direct pathway activation .
Biologische Aktivität
Pde10-IN-1 is a selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that hydrolyzes cyclic nucleotides such as cAMP and cGMP. This compound has garnered attention due to its potential therapeutic applications in various neurological and oncological conditions. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.
PDE10A plays a crucial role in the regulation of intracellular levels of cAMP and cGMP, which are important for numerous cellular functions, including neurotransmission and cell growth. Inhibition of PDE10A by this compound leads to increased levels of these cyclic nucleotides, thereby enhancing signaling pathways that are often disrupted in diseases such as schizophrenia and cancer.
Biological Activity in Neurological Disorders
Research indicates that PDE10A is highly expressed in the striatum and is involved in dopaminergic signaling. In a study assessing the effects of PDE10A inhibition on cognitive functions, it was found that this compound significantly improved behavioral markers in animal models of schizophrenia. The compound enhanced D1 receptor signaling, which is crucial for reward processing and cognitive flexibility .
Case Study: Schizophrenia
In a proof-of-mechanism study involving patients with schizophrenia, the PDE10 inhibitor RG7203 (a related compound) was shown to enhance imaging and behavioral markers associated with reward functions . This suggests that this compound may similarly augment dopaminergic signaling, potentially offering a new avenue for treatment in schizophrenia.
Biological Activity in Cancer
PDE10A has been implicated in tumor growth, particularly in non-small cell lung cancer (NSCLC). Studies demonstrate that this compound can inhibit the proliferation of lung tumor cells by elevating intracellular cGMP levels, which activates cGMP-dependent protein kinase (PKG). This activation leads to reduced levels of oncogenic proteins such as β-catenin and cyclin D1, promoting apoptosis in cancer cells .
Data Table: Effects of this compound on Lung Tumor Cells
| Compound | IC50 (µmol/L) | Effect on cGMP Levels | Effect on Tumor Growth |
|---|---|---|---|
| This compound | 0.32 - 1.69 | Increased | Significant inhibition |
| PQ10 | 0.098 | Increased | Significant inhibition |
Comparative Analysis with Other PDE Inhibitors
PDE inhibitors often exhibit varying selectivity and potency. For instance, while this compound shows high selectivity for PDE10A with low IC50 values compared to other PDEs, compounds like sildenafil (a PDE5 inhibitor) demonstrate significantly higher IC50 values against non-PDE10A targets .
Q & A
Q. What are the key pharmacological properties of PDE10-IN-1 that warrant its investigation in neurological disorders?
Methodological Answer: this compound is a selective inhibitor of phosphodiesterase 10 (PDE10), an enzyme highly expressed in striatal neurons. Researchers should prioritize:
- Mechanistic Profiling : Validate PDE10A inhibition kinetics (IC₅₀) using recombinant enzyme assays, comparing selectivity against off-target PDE isoforms (e.g., PDE2, PDE4) .
- In Vitro Efficacy : Assess cAMP/cGMP modulation in striatal cell lines via ELISA or FRET-based assays .
- Structural Insights : Use molecular docking studies to correlate inhibitor binding with PDE10A’s catalytic domain (refer to X-ray crystallography data if available) .
Q. Table 1: Key Pharmacological Parameters
| Parameter | Method | Target Value |
|---|---|---|
| IC₅₀ (PDE10A) | Recombinant enzyme assay | ≤100 nM |
| Selectivity (PDE4) | Radioligand binding assay | >100-fold selectivity |
| Cell Permeability | PAMPA assay | ≥200 nm/s |
Q. How should researchers design initial in vitro assays to evaluate this compound’s enzyme inhibition kinetics?
Methodological Answer:
- Enzyme Source : Use purified human PDE10A isoforms to avoid interspecies variability .
- Substrate Optimization : Titrate cAMP/cGMP concentrations to establish linear reaction kinetics (use 1 µM cAMP + 0.1 µM cGMP as starting points) .
- Controls : Include rolipram (PDE4 inhibitor) and Bay 60-7550 (PDE2 inhibitor) to assess selectivity .
- Data Validation : Replicate assays in triplicate, applying ANOVA to confirm consistency (p < 0.05) .
Q. What validated animal models are appropriate for assessing this compound’s efficacy in Huntington’s disease?
Methodological Answer:
- Transgenic Models : Use R6/2 or Q175 mice to evaluate striatal neurodegeneration and motor deficits .
- Dosing Regimen : Administer this compound orally (10–30 mg/kg) for 4–8 weeks, monitoring plasma exposure via LC-MS/MS .
- Behavioral Endpoints : Apply rotarod tests and clasping phenotype scoring, with post-mortem striatal cAMP/cGMP quantification .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?
Methodological Answer:
- Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch : Measure brain-to-plasma ratios and unbound drug fractions using microdialysis .
- Target Engagement : Use PET tracers (e.g., [¹⁸F]MNI-659) to confirm striatal PDE10A occupancy in vivo .
- Data Reanalysis : Apply meta-analysis frameworks (e.g., PRISMA) to reconcile conflicting studies, prioritizing assays with validated translational relevance .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Methodological Answer:
- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) .
- Bootstrap Resampling : Quantify uncertainty in EC₅₀/ED₅₀ estimates with 10,000 iterations .
- Bayesian Hierarchical Modeling : Integrate heterogeneous datasets (e.g., in vitro + in vivo) to refine potency predictions .
Q. How can researchers optimize this compound’s selectivity profile against off-target phosphodiesterases?
Methodological Answer:
- Fragment-Based Screening : Identify structural motifs contributing to off-target binding using X-ray co-crystallography .
- Proteome-Wide Profiling : Apply thermal shift assays (TSA) to assess interactions with 500+ human kinases and PDEs .
- In Silico Predictions : Use Schrödinger’s Glide or AutoDock Vina to prioritize analogs with lower predicted PDE2/PDE4 affinity .
Q. Table 2: Selectivity Optimization Workflow
| Step | Tool/Method | Outcome Metric |
|---|---|---|
| Target Identification | CRISPR-Cas9 PDE10A KO cells | Phenotypic rescue |
| Off-Target Screening | Broad-spectrum PDE panel | IC₅₀ ratios |
| Structural Refinement | Molecular dynamics simulations | Binding energy (ΔG) |
Methodological Frameworks
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
